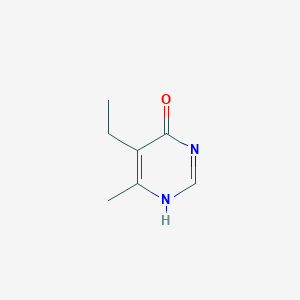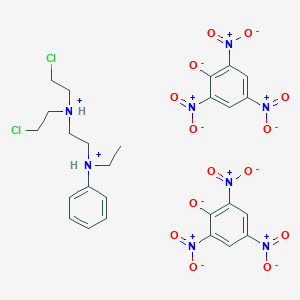
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ stands for Peroxisome proliferator-activated receptor gamma, which is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mécanisme D'action
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist works by binding to and activating 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which are found in various tissues throughout the body, including adipose tissue, liver, and skeletal muscle. Once activated, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell growth and differentiation.
Effets Biochimiques Et Physiologiques
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in lab experiments is its specificity for 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which allows for targeted modulation of gene expression. However, one of the limitations is that 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can have off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist, including investigating its potential therapeutic applications in a variety of diseases, exploring its mechanisms of action, and developing more specific and potent agonists. In addition, there is growing interest in the use of 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in combination with other drugs to enhance therapeutic efficacy.
Méthodes De Synthèse
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the reaction of 2-phenyl-4-thiazolidinone with bromoacetic acid methyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-aminobutanoic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
Applications De Recherche Scientifique
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
106086-23-1 |
|---|---|
Nom du produit |
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride |
Formule moléculaire |
C15H21ClN2O3S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
methyl 4-[(2-phenyl-1,3-thiazolidine-4-carbonyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-20-13(18)8-5-9-16-14(19)12-10-21-15(17-12)11-6-3-2-4-7-11;/h2-4,6-7,12,15,17H,5,8-10H2,1H3,(H,16,19);1H |
Clé InChI |
XRELFAGRJLWRIF-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C1CSC(N1)C2=CC=CC=C2.Cl |
SMILES canonique |
COC(=O)CCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2.[Cl-] |
Synonymes |
methyl 4-[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]butano ate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)



![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)


